molecular formula C29H41ClN4O7 B560419 奥马司林盐酸盐

奥马司林盐酸盐

货号: B560419
分子量: 593.1 g/mol
InChI 键: XFPTUHUKKFUSNF-XGLFQKEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PTK0796 hydrochloride, also known as omadacycline hydrochloride, is a novel aminomethylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. PTK0796 hydrochloride has unique chemical modifications at the C7 and C9 positions of the core tetracycline rings, which enhance its stability against tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

科学研究应用

盐酸PTK0796具有广泛的科学研究应用,包括:

    化学: 用作研究四环素衍生物及其化学性质的模型化合物。

    生物学: 研究其对多种细菌(包括革兰氏阳性菌和革兰氏阴性菌)的抗菌活性。

    医学: 被开发用于治疗急性细菌性皮肤和皮肤结构感染、社区获得性细菌性肺炎和尿路感染。

    工业: 用于开发新型抗生素,并在抗菌研究中用作参考化合物

作用机制

盐酸PTK0796通过抑制细菌蛋白质合成发挥作用。它与30S核糖体亚基结合,阻止氨基酸添加到生长的肽链中。这种作用有效地阻止了细菌的生长和复制。 该化合物在C7和C9位独特的修饰增强了其结合亲和力和稳定性,使其对四环素耐药细菌有效 .

类似化合物:

盐酸PTK0796的独特性: 盐酸PTK0796由于其独特的化学修饰而脱颖而出,这些修饰增强了它对耐药菌的稳定性和功效。 与其他四环素不同,它保留了对具有外排泵和核糖体保护蛋白耐药机制的菌株的活性 .

安全和危害

Adverse events were reported in 48.3% of the patients in the omadacycline group and in 45.7% of those in the linezolid group; the most frequent adverse events in both groups were gastrointestinal (in 18.0% and 15.8% of the patients in the respective groups) .

未来方向

Omadacycline is a promising antibiotic for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . It has demonstrated efficacy against a broad spectrum of pathogens including resistant isolates, which are increasing in prevalence and complexity . Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections .

生化分析

Biochemical Properties

Omadacycline hydrochloride interacts with the bacterial 30s ribosomal subunit . It inhibits bacterial protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis . It retains antibacterial activity against strain-specific efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .

Cellular Effects

Omadacycline hydrochloride has broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic, anaerobic, and atypical bacteria . It has been shown to be highly effective in treating increasingly problematic, clinically prevalent infections caused by gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and by gram-negative, atypical and anaerobic bacteria .

Molecular Mechanism

The mechanism of action of Omadacycline hydrochloride is similar to that of other tetracyclines. It binds to the primary tetracycline binding site on the bacterial 30s ribosomal subunit with high specificity . There it acts to block protein synthesis, disrupting many facets of cellular function and resulting in either cell death or stasis .

Temporal Effects in Laboratory Settings

Omadacycline hydrochloride has been shown to be effective in animal models at treating increasingly problematic, clinically prevalent infections . The systemic exposure (i.e., maximum plasma concentrations [Cmax] and area under the plasma concentration–time curve [AUC]) after intravenous (IV) administration were linear and predictable over the dose range of 25 and 600 mg in healthy subjects .

Dosage Effects in Animal Models

The clinical efficacy of Omadacycline hydrochloride has been demonstrated in several animal models including neutropenic murine lung infection, thigh infection, and intraperitoneal challenge model .

Metabolic Pathways

Omadacycline hydrochloride is metabolically stable in human liver microsomes and hepatocytes . It is excreted unchanged in the feces (81.1%) and urine (14.4%), and has a low potential for drug–drug interactions since it was not a substrate, inhibitor, or inducer of major cytochrome-metabolizing enzymes or organic anion transporters (OATs) .

Transport and Distribution

Omadacycline hydrochloride has a large volume of distribution (190 L) and low plasma protein binding (21.3%) that was concentration independent . Systemic exposure of omadacycline in epithelial lining fluid (ELF) and alveolar macrophages was greater than in plasma in healthy adult subjects .

准备方法

合成路线和反应条件: 盐酸PTK0796的合成涉及多个步骤,从米诺环素的核心结构开始。C7和C9位的化学修饰是通过引入氨基甲基的特定反应实现的。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保实现所需的修饰 .

工业生产方法: 盐酸PTK0796的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 最终产品通过结晶和其他分离技术进行纯化,以获得适合药用的高纯度盐酸PTK0796 .

化学反应分析

反应类型: 盐酸PTK0796会发生各种化学反应,包括:

常用试剂和条件:

主要生成物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羟基化的衍生物,而取代反应可以引入各种官能团 .

相似化合物的比较

Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline hydrochloride
Reactant of Route 2
Omadacycline hydrochloride
Reactant of Route 3
Omadacycline hydrochloride
Reactant of Route 4
Omadacycline hydrochloride
Reactant of Route 5
Omadacycline hydrochloride
Reactant of Route 6
Omadacycline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。